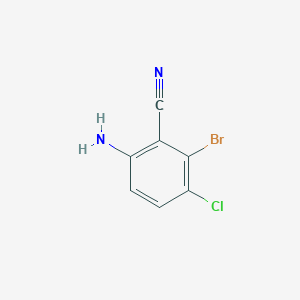

6-Amino-2-bromo-3-chlorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-2-bromo-3-chlorobenzonitrile, also known as 6-ABCN, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 263.51 g/mol. 6-ABCN has a wide range of applications in organic synthesis, drug discovery, and biochemistry. This compound has been studied extensively for its potential to act as a catalyst, a ligand, and a reagent for various reactions.

Applications De Recherche Scientifique

1. Plant Physiology Research

6-Amino-2-bromo-3-chlorobenzonitrile and similar compounds have been utilized in studies related to plant physiology. For instance, Debolt et al. (2007) explored the effects of 2,6-Dichlorobenzonitrile (DCB) on cellulose synthesis in Arabidopsis hypocotyl cells, highlighting its utility in understanding plant cell wall biosynthesis (Debolt et al., 2007).

2. Environmental Pollution Research

Research in environmental pollution has also made use of benzonitrile derivatives. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including 2,6-dichlorobenzonitrile, assessing their environmental fate and the role of microbial communities in their degradation (Holtze et al., 2008).

3. Nucleic Acid Chemistry

In nucleic acid chemistry, Francom et al. (2002) investigated the nonaqueous diazotization of aminopurine nucleosides, which involved compounds related to this compound. This study provided insights into the synthesis of various halogenated purine derivatives, relevant in the field of nucleic acid research (Francom et al., 2002).

4. Applied Microbiology

In applied microbiology, Sørensen et al. (2006) explored the degradation and mineralization of herbicides, including 2,6-dichlorobenzonitrile, by specific bacterial strains. This research has implications for understanding the bioremediation of herbicide-contaminated environments (Sørensen et al., 2006).

5. Water Treatment and Chemistry

Research on water treatment has also incorporated benzonitrile derivatives. Shan et al. (2012) studied the formation of halonitromethanes and trihalomethanes from amino acids and amino sugars during water treatment processes. This research is crucial for understanding and improving water purification methods (Shan et al., 2012).

6. Electrocatalysis

In the field of electrocatalysis, Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, utilizing halogenated pyridine derivatives. Their work contributes to the understanding of electrochemical reduction processes in organic chemistry (Gennaro et al., 2004).

7. Alzheimer's Disease Research

This compound related compounds have also been used in medical research, such as in the study of Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a derivative of benzodiazepine in conjunction with PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

8. Herbicide Resistance Research

In agricultural science, Stalker et al. (1988) discussed the development of herbicide resistance in transgenic plants through the expression of a bacterial detoxification gene that interacts with benzonitrile herbicides (Stalker et al., 1988).

Propriétés

IUPAC Name |

6-amino-2-bromo-3-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLQTMJDWBPFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2916284.png)

![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)

![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)

![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)

![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)